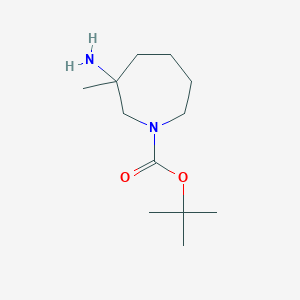
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of azepane, a seven-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development. It has shown promise in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(methylamino)azepane-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is unique due to its specific substitution pattern on the azepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-methylazepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3 |
Clé InChI |
MKLQHAOEQSZJMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCN(C1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
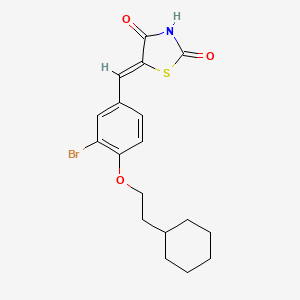
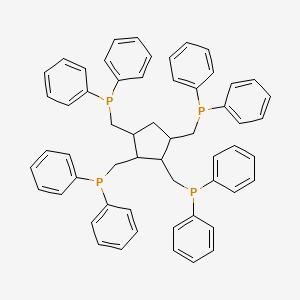
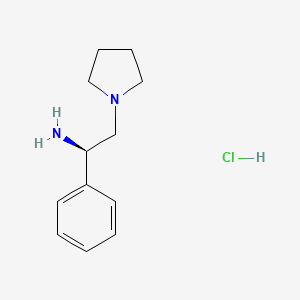
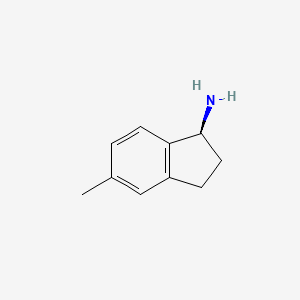
![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
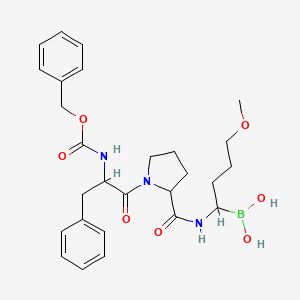
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
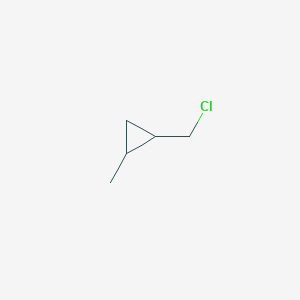
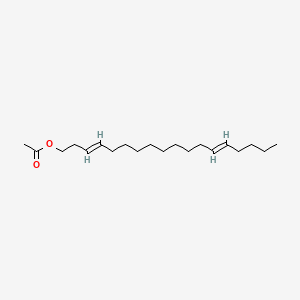
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
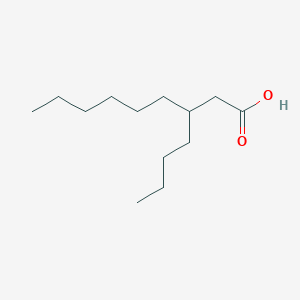
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
